molecular formula C9H10F2O2S B14766053 (2,6-Difluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane

(2,6-Difluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane

Katalognummer: B14766053
Molekulargewicht: 220.24 g/mol
InChI-Schlüssel: UAOQYSOPELWKMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Difluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane is a chemical compound with the molecular formula C9H10F2O2S and a molecular weight of 220.24 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (2,6-Difluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane involves several steps. One common synthetic route includes the reaction of 2,6-difluorophenol with methoxymethyl chloride in the presence of a base to form 2,6-difluoro-3-(methoxymethoxy)phenol. This intermediate is then reacted with methylthiolating agents under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

(2,6-Difluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(2,6-Difluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2,6-Difluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of fluorine atoms and the methoxymethoxy group can enhance its binding affinity and selectivity towards certain targets .

Vergleich Mit ähnlichen Verbindungen

(2,6-Difluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.

Eigenschaften

Molekularformel

C9H10F2O2S

Molekulargewicht

220.24 g/mol

IUPAC-Name

1,3-difluoro-4-(methoxymethoxy)-2-methylsulfanylbenzene

InChI

InChI=1S/C9H10F2O2S/c1-12-5-13-7-4-3-6(10)9(14-2)8(7)11/h3-4H,5H2,1-2H3

InChI-Schlüssel

UAOQYSOPELWKMO-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C(=C(C=C1)F)SC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.